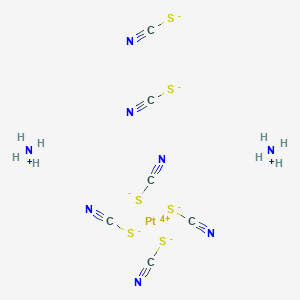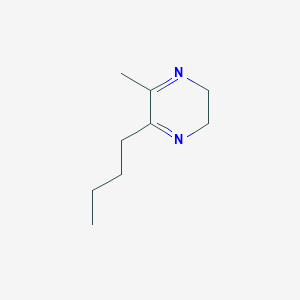![molecular formula C8H10N2 B097210 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 16087-93-7](/img/structure/B97210.png)
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and diverse pharmacological properties. This compound is also known as GSK-3 inhibitor, which is an enzyme that plays a crucial role in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism Of Action
The mechanism of action of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves the inhibition of GSK-3, which leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway. This activation results in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical And Physiological Effects
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has been found to exhibit several biochemical and physiological effects, including the inhibition of cancer cell growth, the promotion of neuronal survival, the enhancement of insulin sensitivity, and the regulation of mood disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in lab experiments include its potent inhibitory activity against GSK-3, its diverse pharmacological properties, and its potential therapeutic applications in various diseases. However, limitations include its low solubility in water, its potential toxicity, and the need for further studies to determine its safety and efficacy.
Future Directions
Several future directions for the research on 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine include the development of more efficient synthesis methods, the identification of novel therapeutic applications, the optimization of its pharmacological properties, and the determination of its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects and to identify potential drug targets.
Synthesis Methods
The synthesis of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be achieved through various methods, including the reaction of pyridine with acetaldehyde and methylamine in the presence of a catalyst. Another method involves the reaction of 2,3-dihydro-1H-pyrrolo[3,4-b]pyridine with methyl iodide in the presence of a base.
Scientific Research Applications
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. It has been found to exhibit potent inhibitory activity against GSK-3, which is involved in the pathogenesis of these diseases.
properties
IUPAC Name |
6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-10-5-7-3-2-4-9-8(7)6-10/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUNPOCFXODOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622347 |
Source


|
| Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
CAS RN |
16087-93-7 |
Source


|
| Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)



![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)





